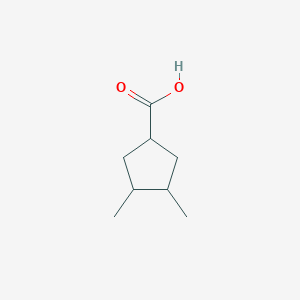
2-Bromo-6-isothiocyanato-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-isothiocyanato-4-methylpyridine is a chemical compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the 2-position, an isothiocyanate group at the 6-position, and a methyl group at the 4-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-isothiocyanato-4-methylpyridine can be achieved through several methods. One common approach involves the reaction of 2-bromo-6-methylpyridine with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group. The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to prevent decomposition of the isothiocyanate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-6-isothiocyanato-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles to form thiourea derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or alkyl halides can be used under basic conditions.
Addition Reactions: Nucleophiles such as primary amines or alcohols can be used in the presence of a base.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Reactions: Formation of azido, thiocyanato, or alkoxy derivatives.
Addition Reactions: Formation of thiourea or carbamate derivatives.
Oxidation and Reduction Reactions: Formation of sulfonyl or amine derivatives.
Applications De Recherche Scientifique
2-Bromo-6-isothiocyanato-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds.
Biology: The compound can be used to modify biomolecules such as proteins and nucleic acids, enabling the study of their functions and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-isothiocyanato-4-methylpyridine involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic and can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be exploited in the design of inhibitors that target specific enzymes or receptors. The bromine atom can also participate in substitution reactions, allowing for further functionalization of the compound.
Comparaison Avec Des Composés Similaires
2-Bromo-4-methylpyridine: Lacks the isothiocyanate group, making it less reactive towards nucleophiles.
2-Isothiocyanato-4-methylpyridine: Lacks the bromine atom, limiting its use in substitution reactions.
6-Bromo-4-methylpyridine:
Uniqueness: 2-Bromo-6-isothiocyanato-4-methylpyridine is unique due to the presence of both the bromine and isothiocyanate groups, which confer a high degree of reactivity and versatility. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C7H5BrN2S |
|---|---|
Poids moléculaire |
229.10 g/mol |
Nom IUPAC |
2-bromo-6-isothiocyanato-4-methylpyridine |
InChI |
InChI=1S/C7H5BrN2S/c1-5-2-6(8)10-7(3-5)9-4-11/h2-3H,1H3 |
Clé InChI |
ORDYIIKMQNBIRA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)Br)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B15296848.png)
![Tert-butyl 3-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B15296856.png)




![2-Amino-3-[3-(propan-2-yl)phenyl]propanoic acid hydrochloride](/img/structure/B15296893.png)


![7-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B15296916.png)
![1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole](/img/structure/B15296920.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid](/img/structure/B15296928.png)

![Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate](/img/structure/B15296934.png)
